B1577335 Mytilus defensin

Mytilus defensin

Cat. No.: B1577335
Attention: For research use only. Not for human or veterinary use.
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Description

Mytilus defensin is a cationic, cysteine-rich host defense peptide (HDP) originally isolated from the hemolymph of the Mediterranean mussel, Mytilus galloprovincialis . As a key component of innate immunity in marine invertebrates, it provides a potent first line of defense against a broad spectrum of pathogens . The mature peptide has a molecular mass of approximately 4.4 kDa and is characterized by a compact, disulfide-stabilized structure that contributes to its stability . Its mechanism of action involves specific interactions with microbial membrane lipids, leading to membrane permeabilization and cell death; this lipid-targeting action is distinct from many conventional antibiotics and is considered to have a low propensity for inducing resistance . Research has demonstrated that this compound exhibits activity against Gram-positive and Gram-negative bacteria . Beyond its antibacterial properties, studies on synthetic fragments and analogues have revealed significant antiprotozoal activity against Trypanosoma brucei and Leishmania major , as well as the ability to inhibit HIV-1 infection in vitro, suggesting a multifaceted role in host defense . Due to its unique mechanism and broad-spectrum efficacy, this compound serves as a valuable tool in basic research for studying innate immune responses in invertebrates and is a promising scaffold in the development of novel anti-infective therapies to combat antibiotic-resistant pathogens . This product is strictly for Research Use Only.

Properties

bioactivity

Antibacterial

sequence

GFGCPNDYPCHRHCKSIPGRAGGYCGGAHRLRCTCYR

Origin of Product

United States

Molecular and Genetic Foundations of Mytilus Defensin

Gene Architecture and Genomic Organization of Mytilus Defensin (B1577277) Loci

The genomic framework of Mytilus defensin genes reveals a complex and dynamic history of evolution, characterized by a distinct exon-intron structure and extensive gene duplication events.

Exon-Intron Structure

The genes encoding Mytilus defensins, like many other AMPs in mussels such as mytilins, typically exhibit a conserved architectural pattern of exons and introns. csic.es For instance, a study on Mytilus galloprovincialis identified a variable genomic organization even within the same species, highlighting the evolutionary plasticity of these genes. researchgate.net In a related species, the Asian green mussel Perna viridis, a defensin gene (Pv-Def) was found to be 1001 base pairs long, comprising three exons and two introns. cabidigitallibrary.org This structural organization, where the coding regions (exons) are interrupted by non-coding regions (introns), is a common feature. The precursor peptide of Pv-Def, for example, is encoded by these exons and consists of a 19-amino acid signal peptide and a 45-amino acid mature peptide. cabidigitallibrary.org This fundamental structure is critical for the production of the functional defensin molecule. The presence of multiple exons and introns in defensin genes suggests that evolutionary processes like exon shuffling may have played a role in their diversification. researchgate.netunimore.it

Gene Duplication and Paralogous Families within Mytilus Spp.

A prominent feature of the this compound system is the presence of multiple gene copies, known as paralogs, which arise from gene duplication events. nih.govlibretexts.org These paralogous genes form families of related sequences within the genome of a single organism. For instance, the genome of the Mediterranean mussel, Mytilus galloprovincialis, harbors six paralogous big defensin genes. nih.govfrontiersin.org These genes are mostly scattered throughout the genome and encode proteins with varying degrees of similarity, ranging from approximately 45% to over 90%. nih.govfrontiersin.org This high level of sequence variation among paralogs is indicative of rapid molecular diversification following gene duplication. nih.gov

Transcriptional Regulation and Inducible Gene Expression of this compound

The expression of this compound genes is a tightly regulated process, initiated in response to specific environmental cues and pathogenic threats. This regulation occurs at the transcriptional level, meaning the control of when and how much defensin messenger RNA (mRNA) is produced from the gene.

Environmental Stimuli and Pathogen-Associated Molecular Pattern (PAMP) Recognition

Mussels, as filter-feeding organisms, are in constant contact with a myriad of microorganisms in their marine environment. frontiersin.orgresearchgate.net Their immune system has evolved to recognize and respond to potential threats through the detection of Pathogen-Associated Molecular Patterns (PAMPs). PAMPs are conserved molecular structures found on microorganisms but not on host cells. The recognition of PAMPs is a fundamental step in initiating an innate immune response. units.itnih.gov

In mussels, circulating immune cells called hemocytes are key players in this process. units.itdistantreader.org These cells can recognize PAMPs via Pattern Recognition Receptors (PRRs), which in turn activates intracellular signaling pathways leading to the synthesis of antimicrobial effectors like defensins. units.it Experimental challenges with bacteria such as Vibrio splendidus and Vibrio anguillarum have been shown to modulate the expression of defensin genes in Mytilus galloprovincialis. nih.gov For example, a study demonstrated that defensin mRNA levels in hemocytes were significantly upregulated at different time intervals after a challenge with Vibrio parahaemolyticus. However, the response can be complex, with some studies showing a down-regulation of defensin expression following bacterial injection. nih.gov This suggests that the regulation is finely tuned and may depend on the specific pathogen and the context of the infection. In addition to bacterial PAMPs, physical challenges such as heat shock have also been observed to enhance defensin transcript levels. nih.gov

Signaling Pathways Modulating this compound Expression (e.g., NF-κB/Rel pathway)

Once a pathogen is recognized, a cascade of intracellular signaling events is triggered, culminating in the activation of transcription factors that control the expression of immune genes, including defensins. One of the most crucial signaling pathways involved in this process is the Nuclear Factor-kappa B (NF-κB)/Rel pathway. frontiersin.orgmdpi.com

The NF-κB pathway is a highly conserved signaling module that plays a central role in regulating immune and inflammatory responses in a wide range of organisms, from invertebrates to mammals. mdpi.comnih.gov In mussels, the recognition of PAMPs by PRRs can lead to the activation of the NF-κB signaling cascade. frontiersin.org This activation results in the translocation of NF-κB transcription factors into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription. mdpi.comresearchgate.net

Studies have shown that the expression of big defensins is regulated by the NF-κB/Rel pathway. frontiersin.org For instance, silencing of genes involved in this pathway has been shown to affect defensin expression. frontiersin.org The activation of the NF-κB pathway can be triggered by various stimuli, including lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.net This signaling pathway is not only critical for defensin expression but also for the production of pro-inflammatory cytokines, which are also essential components of the immune response. frontiersin.org

Genetic Polymorphism and Allelic Variation in this compound Genes

The genes encoding Mytilus defensins exhibit a high degree of genetic polymorphism, meaning there are multiple different versions, or alleles, of these genes within a population. nih.gov This allelic variation is a key contributor to the diversity of the immune response among individual mussels and is thought to be driven by the constant evolutionary pressure exerted by pathogens.

This genetic variability is evident at several levels. Studies on Mytilus edulis have investigated a specific leucine/arginine polymorphism (L31R) in the MGD2 defensin gene, revealing that selection pressures may maintain different alleles at varying frequencies depending on the local pathogen community. nih.gov This suggests that certain defensin alleles may be more effective against specific pathogens, leading to a dynamic interplay between host and pathogen evolution.

Post-Translational Modification and Maturation of this compound Peptides

The biological activity of Mytilus defensins is dependent on a series of post-translational modifications (PTMs) that convert the initially synthesized precursor protein into a mature, functional peptide. This maturation process involves proteolytic cleavage, folding, and the formation of stabilizing covalent bonds.

Like many antimicrobial peptides (AMPs), Mytilus defensins are synthesized as inactive prepropeptides that require processing to become active. nih.govifremer.fr Analysis of the cDNA for Mytilus galloprovincialis defensin isoforms MGD1 and MGD2 reveals they are synthesized as precursor proteins. nih.govbiologists.com This precursor structure is tripartite, consisting of a signal peptide, the mature defensin sequence, and a C-terminal propeptide. nih.govresearchgate.net This entire process originates in a specific subclass of immune cells known as granulocytes, where the defensins are synthesized and processed before being stored in vesicles for later release upon an immune challenge. ifremer.frnih.govresearchgate.net

The initial precursor undergoes a two-step cleavage process. First, an N-terminal signal peptide, composed of 21 amino acids, is removed. nih.govbiologists.com This sequence directs the nascent polypeptide into the endoplasmic reticulum for secretion. nih.gov Following the removal of the signal peptide, a second cleavage event removes a 21-residue C-terminal extension. nih.govbiologists.com This C-terminal region is highly acidic, rich in aspartic and glutamic acid residues, which contrasts sharply with the highly basic (cationic) nature of the mature peptide. biologists.com This anionic propeptide is thought to play a crucial role, potentially neutralizing the charge of the cationic mature peptide to prevent autotoxicity or to assist in proper folding and stabilization of the precursor molecule. researchgate.netnih.gov

A critical modification for the structure and function of this compound is the formation of intramolecular disulfide bonds. The mature MGD-1 peptide, for instance, is characterized by the presence of four disulfide bonds, which create a stable, folded structure essential for its antimicrobial activity. researchgate.net Research on other cysteine-rich peptides in Mytilus also highlights the importance of dibasic cleavage sites (e.g., Lys-Arg, Arg-Arg) that are recognized by processing enzymes like furin-like proprotein convertases. nih.govmdpi.com While not explicitly detailed for the C-terminal cleavage of MGD1, such sites are common in the maturation of other invertebrate AMPs. plos.org

Further modifications have been observed, although their functional significance may vary. For example, hydroxylation of a tryptophan residue (Trp28) has been identified in native MGD-1. researchgate.net However, studies comparing synthetic MGD-1 with its native counterpart found that this modification does not appear to be essential for its antibacterial effect. researchgate.net

The table below summarizes the key characteristics of the this compound precursor protein, based on the MGD1 and MGD2 isoforms.

Table 1: Structure of the this compound Precursor Protein

Precursor Region Length (Amino Acid Residues) Key Characteristics Putative Function
Signal Peptide 21 N-terminal sequence Directs protein to the secretory pathway
Mature Peptide 39 Cationic (basic); contains conserved cysteine residues The final, biologically active antimicrobial peptide

| C-terminal Extension | 21 | Anionic (acidic) | Propeptide; may assist in folding and prevent autotoxicity |

The following table outlines the specific post-translational modifications involved in the maturation of this compound.

Table 2: Summary of Post-Translational Modifications in this compound Maturation

Modification Type Description Significance
Proteolytic Cleavage Removal of the 21-residue N-terminal signal peptide and the 21-residue C-terminal acidic extension. Activates the peptide by releasing the mature, cationic defensin domain.
Disulfide Bond Formation Formation of four intramolecular disulfide bridges between cysteine residues. Stabilizes the three-dimensional structure of the mature peptide, which is crucial for its activity.

| Hydroxylation | Observed hydroxylation of Tryptophan-28 in native MGD-1. | Not considered essential for the primary antibacterial activity of the peptide. researchgate.net |

Table 3: Compound Names Mentioned

Compound Name
This compound
MGD1 (Mytilus galloprovincialis defensin 1)
MGD2 (Mytilus galloprovincialis defensin 2)
Aspartic acid
Glutamic acid
Tryptophan
Lysine
Arginine

Structural Biology and Structure Function Elucidation of Mytilus Defensin

Primary Amino Acid Sequence Analysis and Conserved Motifs

Analysis of various Mytilus defensins and comparison with other arthropod defensins reveal a consensus pattern of cysteine residues. researchgate.netgeneticsmr.orgresearchgate.net This conserved arrangement points to a shared evolutionary origin and a fundamental structural framework necessary for their function. researchgate.net A key conserved feature in many defensins is the γ-core motif (GXCX3–9C), which is a hallmark of disulfide-containing antimicrobial peptides and is crucial for their activity. mdpi.complos.org

Secondary and Tertiary Structural Determinants of Mytilus Defensin (B1577277) Activity

The biological activity of Mytilus defensin is intrinsically linked to its three-dimensional structure. The arrangement of secondary structural elements and their folding into a stable tertiary structure create the specific molecular surfaces required for interacting with microbial membranes.

Disulfide Bond Configuration and Conformational Stability

A defining feature of Mytilus defensins is the presence of multiple intramolecular disulfide bonds, which are crucial for their conformational stability. acs.orgnih.govifremer.fr MGD-1, for example, possesses four disulfide bonds with a connectivity of Cys4-Cys25, Cys10-Cys33, Cys14-Cys35, and Cys21-Cys38. nih.govacs.org This is in contrast to many arthropod defensins which typically have only three. nih.govacs.org These covalent cross-links create a highly constrained and robust structure, which is resistant to high temperatures, pH changes, and proteolytic degradation. nih.gov Three of these disulfide bonds form a hydrophobic core, while the fourth is more exposed to the solvent. nih.gov This stable scaffold is essential for presenting the functional domains of the peptide to its target. nih.gov

Amphipathicity and Helical Wheel Projections

Like many antimicrobial peptides, Mytilus defensins exhibit an amphipathic character, meaning they have distinct hydrophobic and hydrophilic regions. plos.orgunimore.itlu.se This property is fundamental to their mechanism of action, which often involves interaction with and disruption of microbial cell membranes. unimore.it Helical wheel projections of the α-helical regions of these peptides clearly illustrate the spatial separation of hydrophobic and charged/polar residues. oup.comuconn.edusci-hub.senih.gov This arrangement facilitates the peptide's insertion into the lipid bilayer of bacterial membranes, with the hydrophobic face interacting with the lipid core and the hydrophilic face remaining exposed to the aqueous environment. lu.se The distribution of positively charged and hydrophobic side chains is a typical feature of antibacterial peptides. nih.gov

Molecular Dynamics Simulations and Computational Modeling of this compound Structure

Molecular dynamics (MD) simulations and computational modeling have become invaluable tools for studying the structure and dynamics of Mytilus defensins. researchgate.netresearcher.lifeplos.org These methods allow researchers to simulate the behavior of the peptide in different environments, such as in solution or interacting with a model cell membrane. researchgate.netplos.org

MD simulations of wild-type and mutant defensins have revealed significant conformational changes resulting from single amino acid substitutions, highlighting the structural importance of specific residues. researchgate.net These computational approaches can predict the three-dimensional structure of defensins for which experimental structures are not yet available, using techniques like threading and fold-recognition. nih.gov Furthermore, modeling can help to understand the specifics of peptide-ligand interactions, for instance, by docking the defensin structure onto bacterial membrane components to elucidate the mechanism of action at an atomic level. researchgate.net

Identification of Key Residues and Functional Domains through Site-Directed Mutagenesis and Peptide Fragments

To pinpoint the exact regions and amino acid residues responsible for the antimicrobial activity of Mytilus defensins, researchers have employed site-directed mutagenesis and the synthesis of peptide fragments. encyclopedia.puboup.comnih.govresearchgate.net

Studies have shown that a 10-amino-acid fragment of MGD-1, constrained by two disulfide bonds into a stable β-hairpin structure, is a critical domain for viral inhibition. encyclopedia.pub Similarly, for mytilin, another AMP from Mytilus, a designed 10-amino-acid cyclic fragment (C10C) from the interstrand loop sequence was found to be crucial for both antiviral and antibacterial activities. nih.gov Destroying the cysteine-stabilized αβ structure or shortening this fragment resulted in a loss of biological activity. nih.gov

Site-directed mutagenesis studies on other defensins have demonstrated that mutating key charged residues can significantly impact the peptide's stability and function. researchgate.netresearchgate.net For example, replacing specific arginine residues in human defensin 5 was shown to be critical for its antibacterial activity. researchgate.net These approaches are vital for creating a detailed map of the structure-function relationship, identifying which parts of the peptide are essential for binding, insertion, and disruption of microbial targets. oup.com

Biophysical Characterization for Structure-Activity Relationship Investigations (e.g., NMR spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Mytilus defensins. nih.govunimore.itnih.gov This powerful technique allows for the determination of the three-dimensional structure of these peptides in solution, providing detailed insights into their folding and conformational dynamics. nih.govnih.gov

The solution structure of MGD-1 was established using ¹H NMR, revealing its characteristic CSαβ motif with an α-helical segment from Asn7 to Ser16 and two antiparallel β-strands (Arg20-Cys25 and Cys33-Arg37). nih.govacs.org Similarly, the NMR structure of mytilin showed a comparable CSαβ fold, highlighting the structural similarities between different families of Mytilus AMPs. ifremer.frnih.gov These detailed structural models are indispensable for understanding how the spatial arrangement of amino acid residues contributes to the peptide's biological activity and for guiding the design of synthetic peptides with enhanced or novel properties. nih.gov

Immunological Role and Biological Functions Within Mytilus Spp.

Contribution of Mytilus Defensin (B1577277) to Innate Immune Responses in Mussels

Mytilus defensins are integral to the innate immunity of mussels, acting as key effector molecules in the defense against pathogens. nih.gov As part of the humoral immune response, defensins can be constitutively expressed or induced upon infection or injury. frontiersin.org In Mytilus galloprovincialis, defensins are synthesized as precursor molecules within circulating immune cells known as hemocytes. nih.govresearchgate.net These precursors are processed into mature, active peptides and stored within the granules of these cells, even in the absence of an immune challenge. nih.gov

This pre-synthesized arsenal (B13267) allows for a swift response following pathogen detection. The peptides are directly involved in neutralizing pathogens, particularly bacteria. nih.gov The immune system of the Mediterranean mussel, M. galloprovincialis, is considered a unique model for studying AMPs due to the remarkable abundance and diversity of these molecules, which likely contributes to the species' resilience against the massive mortality events that affect other bivalves. frontiersin.org The defensins, alongside other AMP families, provide a broad spectrum of antimicrobial coverage, with some exhibiting specific activity against bacteria and fungi. frontiersin.orgresearchgate.net The presence and interplay of these diverse AMPs create a highly efficient and robust innate immune defense system. researchgate.net

Cellular Localization and Tissue-Specific Expression Patterns

The expression and localization of Mytilus defensins are tissue-specific, a pattern that suggests distinct biological roles and strategic placement at key defensive barriers. frontiersin.org Different families of defensins, such as the canonical defensins (e.g., MGD1), big defensins, and myticofensins, exhibit varied distribution patterns across mussel tissues. frontiersin.orgresearchgate.net This differential localization ensures that specific defensins are positioned where they are most needed to fend off potential invaders, whether at epithelial surfaces in contact with the environment or within circulating immune cells. frontiersin.orgbiologists.com

Hemocytes, the primary immune cells in mussels, are a major site of defensin synthesis and storage. nih.govresearchgate.net Specifically, immunocytochemistry studies have shown that defensins are predominantly located in the vesicles of a subclass of granulocytes, which are phagocytic hemocytes. researchgate.net While hemocytes are central, defensin expression is not confined to these cells.

There is a notable differential distribution of AMP-expressing cells throughout the mussel's body. For instance, in M. galloprovincialis, cells expressing canonical defensins are found to infiltrate the epithelia of the digestive tubules, but they are not detected in the gills. biologists.com Conversely, the gills are a primary site for the expression of other AMPs like mytilins. biologists.commdpi.com Research on a novel defensin family, myticofensins, in Mytilus coruscus revealed high expression levels in key immune-related tissues, including the hemocytes, gills, and digestive glands. researchgate.netnih.gov Big defensins in M. galloprovincialis are also primarily expressed in epithelial tissues such as the digestive gland, gills, and mantle, with comparatively lower expression detected in hemocytes. frontiersin.org This strategic expression in tissues that form a barrier with the external environment, such as the gills and digestive system, highlights their role as a first line of defense. frontiersin.orgresearchgate.net

Below is a data table summarizing the expression patterns of different Mytilus defensin families in key tissues.

Defensin FamilyPrimary Expression TissuesSpeciesReference(s)
Canonical Defensins (MGD) Hemocytes (Granulocytes), Digestive Gland (Enterocytes)Mytilus galloprovincialis researchgate.netbiologists.com
Big Defensins (MgBDs) Digestive Gland, Gills, Mantle (Epithelia)Mytilus galloprovincialis frontiersin.org
Myticofensins Hemocytes, Gills, Digestive GlandMytilus coruscus researchgate.netnih.gov

Interactions with Mussel Immune Cells and Humoral Components

Mytilus defensins function through intricate coordination with both cellular and humoral components of the innate immune system. The primary interaction occurs within hemocytes, where defensins are synthesized and stored in granules. nih.gov Following a bacterial challenge, these defensin-containing granules are mobilized. researchgate.net

The peptides are engaged in two main defensive strategies. Firstly, they participate in intracellular killing mechanisms. After a hemocyte phagocytoses a bacterium, defensin-laden granules can fuse with the phagosome, releasing the peptides to destroy the ingested pathogen directly within the cell. nih.gov Secondly, defensins are released from the hemocytes into the hemolymph (the mussel's circulatory fluid), enabling a systemic humoral response that targets pathogens throughout the organism's body. nih.govresearchgate.net This release into the plasma after a bacterial challenge has been experimentally demonstrated. researchgate.net

While direct interactions with other specific humoral factors are less characterized, the release of defensins is part of a broader immune cascade. This cascade involves pattern recognition receptors that identify microbial components, signaling pathways that trigger immune cell activation, and the coordinated action of multiple effector molecules, including lysozyme (B549824) and other AMP families like myticins and mytilins. nih.govplos.org For example, some myticins have been shown to act as chemotactic molecules, recruiting hemocytes to the site of infection, which would in turn release their antimicrobial payloads, including defensins. plos.org

Efficacy of this compound Against Model Pathogens in In Vitro and In Vivo (Non-Human) Mussel Challenge Models

The antimicrobial efficacy of Mytilus defensins has been demonstrated against a variety of microbial pathogens in laboratory settings. These peptides generally exhibit broad-spectrum activity, although some show higher potency against specific groups of microorganisms. geneticsmr.org

In vitro studies have confirmed that Mytilus defensins are potent against Gram-positive bacteria. researchgate.net The big defensin family is notable for its structural domains that confer activity against both Gram-positive and Gram-negative bacteria. geneticsmr.org An early study on M. galloprovincialis defensin 1 (MGD1) involved challenging mussels with heat-killed Vibrio alginolyticus, a Gram-negative bacterium, leading to the isolation of the peptide from the hemolymph. researchgate.net

In vivo challenge models have further elucidated the responsive nature of defensin expression. In Mytilus coruscus, experimental infection with the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Vibrio alginolyticus, and the fungus Pichia pastoris resulted in significantly increased expression levels of myticofensin genes in the hemocytes, gills, and digestive gland. researchgate.netnih.gov This indicates that different myticofensins are regulated in complex ways to respond to diverse microbial threats. researchgate.net Similarly, in the freshwater mussel Hyriopsis cumingii, challenge with the bacterium Aeromonas hydrophila led to significant upregulation of big defensin transcripts in tissues including the mantle, gills, and liver, confirming their active role in the immune response to bacterial infection. geneticsmr.org

The table below summarizes findings on the antimicrobial activity and responsive expression of Mytilus defensins against model pathogens.

Defensin / Defensin FamilyModel Pathogen(s)Study TypeKey FindingSpeciesReference(s)
Canonical Defensins (MGDs) Gram-positive bacteriaIn vitroHigh antimicrobial activityMytilus spp. researchgate.net
MGD1 Vibrio alginolyticus (Gram-negative)In vivo ChallengePeptide isolated from plasma post-challengeMytilus galloprovincialis researchgate.net
Big Defensins Gram-positive and Gram-negative bacteriaStructural AnalysisPossesses domains active against both bacterial typesTachypleus tridentatus (model for bivalves) geneticsmr.org
Big Defensin (HcBD) Aeromonas hydrophila (Gram-negative)In vivo ChallengeUpregulated expression in multiple tissuesHyriopsis cumingii geneticsmr.org
Myticofensins Staphylococcus aureus (Gram-positive), Vibrio alginolyticus (Gram-negative), Pichia pastoris (Fungus)In vivo ChallengeSignificantly increased expression in hemocytes, gills, and digestive glandMytilus coruscus researchgate.netnih.gov

Mechanisms of Antimicrobial Action of Mytilus Defensin

Permeabilization and Disruption of Microbial Membranes

A primary mechanism of Mytilus defensin (B1577277) is the disruption of the physical integrity of microbial cell membranes. researchgate.net This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell surface. oup.com

The cell envelopes of both Gram-positive and Gram-negative bacteria are the initial targets of Mytilus defensin. In Gram-negative bacteria, the outer membrane, rich in lipopolysaccharides (LPS), presents the first barrier. This compound can bind to LPS, displacing the divalent cations that stabilize the outer membrane structure, leading to increased permeability. oup.com

Once the outer membrane is traversed, or in the case of Gram-positive bacteria, the defensin interacts with the peptidoglycan layer and the cytoplasmic membrane. oup.com The peptide disrupts the membrane's integrity, leading to the formation of pores or channels. researchgate.net This permeabilization results in the leakage of essential ions and metabolites, such as potassium and ATP, and the dissipation of the membrane potential, ultimately causing cell death. oup.com The amphipathic structure of this compound, with its distinct hydrophobic and cationic regions, is crucial for its insertion into and disruption of the bacterial membrane. acs.org

Some defensins, including a defensin from Mytilus galloprovincialis called gallicin, have been shown to selectively inhibit peptidoglycan biosynthesis by forming a complex with the cell wall precursor Lipid II. plos.orguniprot.org This action effectively halts cell wall synthesis, a critical process for bacterial survival. plos.orgnih.gov

Table 1: Effects of this compound on Bacterial Structures

Bacterial ComponentMechanism of ActionReference
Outer Membrane (Gram-negative) Binding to Lipopolysaccharide (LPS), displacement of divalent cations, increased permeability. oup.com
Peptidoglycan Layer Interaction leading to access to the cytoplasmic membrane. oup.com
Cytoplasmic Membrane Pore/channel formation, membrane depolarization, leakage of intracellular contents. researchgate.netoup.com
Lipid II Inhibition of cell wall synthesis through complex formation. plos.orguniprot.orgnih.gov

Mytilus defensins also exhibit potent antifungal activity. nih.govfrontiersin.org The fungal cell wall, composed primarily of glucans and chitin, and the plasma membrane, containing specific phospholipids (B1166683) and sphingolipids, are the main targets. mdpi.com

The initial interaction is often with specific components of the fungal membrane. mdpi.com For some defensins, this interaction is a prerequisite for their antifungal effect. mdpi.com Following this binding, this compound can induce membrane permeabilization, leading to the formation of pores and subsequent leakage of cellular contents, similar to its action on bacteria. mdpi.com This disruption of the fungal membrane integrity is a key factor in its fungicidal activity. researchgate.net

Inhibition of Essential Microbial Enzymes and Metabolic Pathways

Beyond direct membrane disruption, this compound can interfere with crucial intracellular processes. frontiersin.org After crossing the cell membrane, the peptide can interact with and inhibit the function of essential microbial enzymes. mdpi.com This inhibition can disrupt vital metabolic pathways necessary for the microorganism's survival.

Studies on mussels challenged with bacteria like Vibrio harveyi have shown significant alterations in metabolic pathways. core.ac.uknih.gov While not directly measuring enzyme inhibition by defensin, these studies indicate that the host's immune response, which includes the release of defensins, leads to metabolic disturbances in the invading pathogens. core.ac.uknih.gov For example, changes in energy metabolism, such as the disruption of ATP synthesis, have been observed. nih.gov

Modulation of Microbial Virulence Factors

This compound can also counteract microbial pathogenicity by modulating the expression or function of virulence factors. nih.gov Virulence factors are molecules produced by pathogens that enable them to colonize a host, evade the immune system, and cause disease.

Intracellular Targets and Cellular Processes in Microorganisms

Once inside the microbial cell, this compound can interact with various intracellular targets to disrupt cellular processes. frontiersin.orgmdpi.com These targets can include nucleic acids (DNA and RNA) and proteins involved in fundamental cellular functions like replication, transcription, and translation. frontiersin.org

The binding of defensins to these intracellular molecules can inhibit their normal function, leading to a cascade of detrimental effects on the microorganism's viability. frontiersin.org For example, the inhibition of DNA and protein synthesis would halt cell growth and division. frontiersin.org Some studies suggest that certain defensins can act on intracellular targets in bacteria. ifremer.fr

Synergy and Antagonism with Other Antimicrobial Peptides (AMPs) or Host Factors

The antimicrobial activity of this compound can be influenced by the presence of other AMPs and host factors within the mussel's hemolymph. nih.gov Mussels produce a diverse array of AMPs, including mytilins, myticins, and mytimycins, which often work in concert to provide a robust defense. researchgate.netnih.govnih.gov

Synergistic interactions, where the combined effect of two or more peptides is greater than the sum of their individual effects, have been observed. nih.gov For instance, some peptides that show little to no antimicrobial activity on their own can significantly enhance the activity of defensins. nih.gov This synergy allows for a more effective and broad-spectrum antimicrobial response.

Conversely, antagonistic effects, though less commonly reported, could also occur, where the presence of one factor might inhibit the activity of another. The complex interplay between different AMPs and other host immune components highlights the sophisticated nature of the mussel's innate immunity. nih.gov

pH-Dependent Activity and Environmental Influences on Mechanism

pH-Dependent Activity

Research has revealed a strong pH-dependent nature in the antimicrobial action of peptides from Mytilus, particularly myticins, which share structural similarities with defensins. The reduced, non-oxidized form of Myticin C (red-MytCc) demonstrates minimal to no activity against bacteria at a neutral, physiological pH. nih.govnih.govresearchgate.net However, its antimicrobial power is significantly unlocked in acidic environments. nih.govnih.govresearchgate.net

Studies using infrared spectroscopy have shown that an acidic environment induces a conformational change in the peptide. nih.govnih.govresearchgate.net Specifically, at a lower pH, the alpha-helical content of red-MytCc increases. nih.govnih.govresearchgate.net This more structured form is better able to interact with and disrupt microbial membranes. nih.govnih.gov At low pH, red-MytCc was found to efficiently aggregate artificial phospholipid membranes, a key step in its disruptive action. nih.govnih.govresearchgate.net This pH-dependent activity suggests that Mytilus defensins may be particularly effective in specific acidic microenvironments, such as within the phagolysosomes of immune cells. mdpi.com

The antiviral and antibacterial activities of Myticin C and its derivatives are similarly enhanced under acidic conditions. mdpi.com Research on Myticin C fragments confirmed that antibacterial activity against both Gram-positive and Gram-negative bacteria was only observed at an acidic pH of 5. researchgate.netacs.org This activity is linked to low pH-mediated increases in both α-helicity and the formation of β-hairpin elements in the peptide's structure. mdpi.com

Environmental Influences

Beyond pH, other environmental conditions such as salinity and temperature can influence the function and expression of Mytilus defensins.

Salinity (Ionic Strength): The activity of defensins in a marine environment, which has high salinity, is a critical aspect of their function. While some related peptides, like oyster big defensins, retain their activity at high salt concentrations (e.g., 400 mM NaCl), the activity of other peptides can be inhibited by salts. mdpi.comfrontiersin.orgnih.gov The bactericidal activity of some structurally similar CSαβ-type antimicrobial peptides is known to be inhibited by salts, a common characteristic for this class of peptides. nih.gov For instance, one study noted that a synthetic fragment of mytilin precipitated in a high NaCl solution, though its structure was recovered upon lowering the salt content. ifremer.frunimore.it This suggests that high ionic strength can impact the solubility and aggregation state of the peptide. ifremer.frunimore.it The inhibition by salts is thought to be due to the shielding of the peptide's cationic charge, which is crucial for the initial electrostatic attraction to negatively charged microbial surfaces. oup.com

Temperature: Temperature has been shown to affect the expression of the defensin gene in mussels. In Mytilus galloprovincialis, statistical analyses revealed a significant positive influence of temperature on the expression of the defensin gene. ifremer.fr Similarly, in the related Lessepsian invasive mussel, Brachidontes pharaonis, transcription of a defensin gene was modulated by temperature stress; at 30°C, the gene was initially upregulated before being downregulated after several days. researchgate.net

The following table summarizes key research findings on the environmental influences on this compound and related peptides.

FactorPeptide/GeneOrganismFindingReference
pH red-MytCc (Myticin C)Mytilus galloprovincialisNot active at neutral pH; activity against E. coli is enabled at low pH. nih.govnih.gov nih.govnih.gov
pH red-MytCc (Myticin C)Mytilus galloprovincialisAcidic pH increases the alpha-helical content and ability to aggregate phospholipid membranes. nih.govresearchgate.net nih.govresearchgate.net
pH Myticin C and fragmentsMytilus galloprovincialisAntimicrobial activity against Gram-positive and Gram-negative bacteria observed only at pH 5. researchgate.netacs.org researchgate.netacs.org
Salinity Defensin GeneMytilus galloprovincialisSalinity appeared to have a significant influence on defensin gene expression, though the relationship was not quantified. ifremer.fr ifremer.fr
Salinity C10C (Mytilin fragment)Mytilus galloprovincialisPeptide precipitated in high NaCl solution but recovered its structure when salt content was lowered. ifremer.frunimore.it ifremer.frunimore.it
Temperature Defensin GeneMytilus galloprovincialisTemperature showed a positive influence on the expression of the defensin gene. ifremer.fr ifremer.fr
Temperature BpDef (Defensin) GeneBrachidontes pharaonisGene transcription was upregulated after one day at 30°C. researchgate.net researchgate.net

Evolutionary Biology and Phylogenetics of Mytilus Defensin

Comparative Genomics of Defensin (B1577277) Genes Across Bivalve Species

Genomic studies across various bivalve species have revealed both conserved features and significant variations in defensin gene repertoires. Bivalve mollusks, including mussels, often possess an expanded collection of big defensin sequences. nih.gov These are believed to be the evolutionary precursors to the β-defensins found in vertebrates. frontiersin.org The genome of the Mediterranean mussel, Mytilus galloprovincialis, for instance, contains six paralogous big defensin genes. nih.govfrontiersin.org These genes are mostly found in different genomic locations, indicating a scattered organization rather than a simple tandem array. nih.govfrontiersin.org In contrast, other bivalves like the zebra mussel (Dreissena rostriformis) have a single gene for a canonical big defensin alongside four tandemly duplicated non-canonical genes. nih.govfrontiersin.org Some bivalve species, such as Modiolus philippinarum and Sinonovacula constricta, appear to have lost their big defensin genes entirely, or only retain non-functional pseudogenes. frontiersin.org

This "patchy" distribution of big defensin genes across bivalve species suggests multiple independent events of gene loss and lineage-specific expansions. nih.govfrontiersin.org The number of defensin genes can vary significantly even between closely related species, highlighting a rapid and ongoing evolutionary process. frontiersin.org For example, while M. galloprovincialis has multiple big defensin genes, the Pacific oyster Crassostrea gigas also has a large and diverse repertoire. nih.gov The conservation of gene structure, particularly the presence of a phase I intron in a conserved position, is a strong indicator of a shared ancestry for big defensin genes among distantly related species. frontiersin.org

Phylogenetic Analysis of Mytilus Defensin Gene Families and Superfamilies (e.g., Big Defensins)

Phylogenetic analyses have been crucial in unraveling the complex evolutionary relationships of Mytilus defensins and their place within the broader defensin superfamily. Defensins are broadly classified into two superfamilies, cis-defensins and trans-defensins, which arose from different origins but converged in structure and function. frontiersin.org Mytilus defensins, particularly the big defensins, fall under the trans-defensin superfamily, which also includes vertebrate α- and β-defensins. frontiersin.orgplos.org

Phylogenetic trees constructed from defensin sequences show that big defensins form a distinct group, predominantly found in mollusks. plos.orgifremer.fr Within this group, big defensins from Mytilus species cluster closely with those from other bivalves like oysters (Crassostrea spp.) and scallops (Argopecten irradians). plos.orgifremer.frplos.org This suggests a common ancestor for big defensins within the bivalve lineage. frontiersin.org

The big defensin family itself is diverse and can be further divided into canonical and non-canonical (β-defensin-like) sequences. nih.gov Phylogenetic studies indicate that all bivalve big defensins likely originated from a single ancestral gene. frontiersin.org The presence of both canonical and non-canonical forms in some species is thought to be the result of ongoing evolutionary diversification. nih.gov The relationships between different big defensin variants can be complex, with intraspecific (within a species) diversity sometimes exceeding interspecific (between species) diversity. frontiersin.org

In addition to big defensins, Mytilus species possess other families of defensin-like peptides, such as myticins, mytilins, and mytimycins, which belong to the CSαβ (cysteine-stabilized α-helix and β-sheet) peptide superfamily. mdpi.com Phylogenetic analysis of these families also reveals extensive diversification and the presence of multiple gene variants within a single individual. mdpi.com

Gene Duplication, Diversification, and Functional Divergence

Gene duplication is a primary engine of evolutionary innovation for Mytilus defensins. nih.govfrontiersin.org The expanded repertoire of big defensin sequences in bivalves is a direct result of lineage-specific gene tandem duplications. nih.govnih.gov Following duplication, the newly acquired gene copies undergo rapid molecular diversification, leading to a wide array of defensin variants. nih.gov In M. galloprovincialis, the twelve members of the fp-3α gene family, which show structural similarity to invertebrate defensins, likely expanded through several duplication events. csic.es

This diversification is not random. Evidence of positive selection has been detected in the mature peptide domain of myticin-C, another AMP family in Mytilus galloprovincialis. plos.org This suggests that the selective pressures exerted by pathogens drive the evolution of new defensin variants with potentially novel functions. plos.org The high level of sequence variation among paralogous big defensin genes in M. galloprovincialis, with pairwise similarity ranging from about 45% to over 90%, points to different timings of the underlying gene duplication events and subsequent divergence. nih.govfrontiersin.org

A key consequence of this diversification is functional divergence. Different big defensin variants within the same species often exhibit different patterns of gene expression in various tissues and in response to microbial challenges. nih.govfrontiersin.org For instance, in oysters, some big defensin genes are upregulated in response to bacterial infection, while others are constitutively expressed. ifremer.fr In mussels, big defensins are predominantly expressed in epithelial tissues, whereas in oysters, they are mainly found in hemocytes. frontiersin.orgresearchgate.net This tissue-specific expression suggests that different defensin variants have evolved specialized roles in the immune system. frontiersin.org The structural differences arising from sequence diversity also affect the biophysical properties of the peptides, further contributing to their functional divergence. nih.gov

A phenomenon known as gene presence/absence variation (PAV) is also a significant factor in the diversification of Mytilus defensins. nih.govfrontiersin.org This means that certain defensin genes can be present in the genomes of some individuals but absent in others within the same species. nih.gov This has been observed for big defensins and myticins in M. galloprovincialis and contributes to the unique repertoire of immune effectors in each individual mussel. nih.govmdpi.com

Evolutionary Pressures and Co-evolution with Microbial Pathogens

The evolution of Mytilus defensins is intrinsically linked to an ongoing "evolutionary arms race" with microbial pathogens. researchgate.net As filter-feeding organisms, mussels are constantly exposed to a diverse array of bacteria, viruses, and other microorganisms in their marine environment, which exerts strong selective pressure on their immune systems. mdpi.comresearchgate.net

The high diversity of defensin genes is thought to be a direct response to this pathogen pressure. plos.org The rapid diversification of these genes allows mussels to maintain a broad and adaptable defense against a constantly evolving microbial landscape. researchgate.net Evidence for this co-evolutionary dynamic comes from the observation of positive selection in the regions of defensin genes that encode the mature peptide, the part of the molecule directly involved in antimicrobial activity. plos.orgplos.org This indicates that mutations conferring new or enhanced antimicrobial specificities are favorably selected. nih.gov

The retention of the N-terminal hydrophobic domain in big defensins, which is lost in their vertebrate β-defensin descendants, is thought to be an adaptation to the high-salt marine environment. frontiersin.org This domain allows big defensins to maintain their antimicrobial activity in conditions where many other defensins would be inhibited. frontiersin.org

The expression of different defensin variants can be specifically induced by different types of pathogens. For example, in Mytilus coruscus, different myticofensins (a novel defensin family) show distinct expression patterns in response to challenges with different microbes. researchgate.net This suggests a sophisticated immune response where specific defensins are deployed to combat particular threats, a hallmark of co-evolution. The variability in the defensin repertoire among individual mussels, driven by PAV, may also be an evolutionary strategy to prevent pathogens from easily adapting to a uniform host defense. mdpi.com

Conservation and Variation of this compound Function Across Lineages

While the overarching function of Mytilus defensins as antimicrobial agents is conserved, there is significant variation in their specific activities and expression patterns across different lineages. The fundamental structure of defensins, particularly the cysteine-stabilized αβ (CSαβ) motif, is highly conserved and provides a stable scaffold for the peptide. mdpi.comcsic.es This structural conservation underpins their general role in host defense. nih.gov

However, the hypervariable regions of the defensin molecules, which are subject to positive selection, give rise to functional variations. nih.gov This is evident in the differing antimicrobial spectra of various defensin isoforms. For example, in oysters, two different big defensins, Cg-BigDef1 and Cg-BigDef5, exhibit distinct activities against different bacterial species. nih.gov

Even within the Mytilus genus, there is evidence of functional variation. Different myticofensins in Mytilus coruscus are thought to have different immune functions in various tissues. researchgate.net The discovery of numerous defensin-like gene families in Mytilus (e.g., mytilins, myticins, mytimycins) with different expression patterns and likely different specificities further underscores this functional diversification. csic.esplos.org

Phylogenetic analyses show that while Mytilus defensins cluster with those of other bivalves, there are also lineage-specific expansions and diversifications. nih.gov This suggests that while the ancestral function of defensins is conserved, the specific evolutionary path and resulting functional repertoire are unique to each lineage, shaped by its particular ecological niche and history of pathogen exposure.

Methodological Paradigms in Mytilus Defensin Research

Recombinant Expression and Purification Strategies for Mytilus Defensin (B1577277)

The production of Mytilus defensins for research purposes often relies on recombinant DNA technology. This approach allows for the generation of significant quantities of these peptides, which are naturally present in mussels in very small amounts.

Expression Systems:

Prokaryotic Systems: Escherichia coli is a commonly used host for expressing Mytilus defensins. dbpia.co.kr This bacterial system offers rapid growth and high yields. However, challenges can arise in ensuring the correct folding of the defensin and the formation of its characteristic disulfide bonds, which are critical for its activity. To overcome this, defensins are often expressed as fusion proteins, for instance with thioredoxin, which can enhance solubility and proper folding. dbpia.co.kr Subsequent purification steps, such as nickel-sepharose chromatography and enterokinase cleavage, are then used to isolate the pure defensin. dbpia.co.kr

Eukaryotic Systems: Yeast, particularly Pichia pastoris, is another popular expression system for Mytilus defensins and related antimicrobial peptides (AMPs). researchgate.netnih.gov P. pastoris has the advantage of being a eukaryotic organism, which means its cellular machinery for protein folding and modification is more similar to that of the mussel. nih.gov This can lead to the production of recombinant defensins that more closely resemble the native peptides. researchgate.net Successful expression of other mussel AMPs, like Mytichitin-A, in P. pastoris has yielded biologically active peptides. researchgate.net

Purification Techniques: Regardless of the expression system, a multi-step purification process is essential to obtain pure Mytilus defensin. A common strategy involves:

Initial Capture: Techniques like affinity chromatography (e.g., nickel-sepharose for His-tagged fusion proteins) are used for the initial capture of the recombinant protein from the cell lysate or culture medium. dbpia.co.krnih.gov

Cleavage of Fusion Tags: If the defensin is expressed as a fusion protein, an enzymatic cleavage step (e.g., using enterokinase or TEV protease) is employed to separate the defensin from its fusion partner. dbpia.co.krnih.gov

Polishing Steps: Further purification is typically achieved through methods like reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography. dbpia.co.krbiologists.com These techniques separate the defensin from remaining contaminants based on its hydrophobicity and charge, respectively.

Solid-Phase Peptide Synthesis for Analog Generation and Structure-Activity Studies

Solid-phase peptide synthesis (SPPS) is a powerful chemical method that allows for the artificial construction of peptides, including Mytilus defensins and their analogs. acs.orgnih.gov This technique is instrumental in creating modified versions of the defensin to investigate which parts of the molecule are essential for its antimicrobial activity.

In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. sigmaaldrich.com This step-by-step process allows for precise control over the peptide sequence. For structure-activity relationship (SAR) studies, researchers can synthesize a series of defensin analogs with specific amino acid substitutions, truncations, or modifications. nih.govmdpi.com For example, studies have focused on synthesizing peptides corresponding to specific structural regions of the Mytilus galloprovincialis defensin 1 (MGD-1), such as the loop connecting the two beta-strands. nih.govcapes.gov.br By testing the antimicrobial activity of these synthetic analogs, it was discovered that a cyclized nonapeptide from this loop region retained bacteriostatic activity. nih.gov This highlights the critical role of this specific structural motif.

Furthermore, SPPS has been used to create analogs with an increased positive charge to explore the influence of electrostatic interactions on antimicrobial potency. nih.gov The ability to generate these custom-designed peptides is invaluable for pinpointing the key structural features responsible for the defensin's function.

In Vitro Antimicrobial Susceptibility Assays (e.g., MIC, Zone of Inhibition, Growth Curve Analysis)

To quantify the antimicrobial efficacy of Mytilus defensins and their synthetic analogs, a variety of in vitro susceptibility assays are employed. These tests measure the peptide's ability to inhibit or kill microbial growth under controlled laboratory conditions.

Minimum Inhibitory Concentration (MIC): This is one of the most common assays and determines the lowest concentration of a peptide that visibly inhibits the growth of a specific microorganism. peerj.comfrontiersin.org The assay is typically performed in microtiter plates where the microbes are exposed to serial dilutions of the defensin. biologists.comifremer.fr The MIC value is a key metric for comparing the potency of different defensins or their analogs against a range of bacteria and fungi. nih.gov

Zone of Inhibition Assay: This method involves placing a solution of the defensin onto a solid agar (B569324) medium that has been inoculated with a test microorganism. sifisheriessciences.com If the defensin is active, it will diffuse into the agar and create a clear zone around the point of application where microbial growth is inhibited. The diameter of this zone provides a qualitative or semi-quantitative measure of the peptide's antimicrobial activity. sifisheriessciences.com

Growth Curve Analysis: This technique provides a more detailed picture of how the defensin affects microbial growth over time. biologists.com Bacterial or fungal cultures are treated with the defensin, and their growth is monitored by measuring the optical density (absorbance) of the culture at regular intervals. biologists.comifremer.fr The resulting growth curves can reveal whether the peptide is bacteriostatic (inhibits growth) or bactericidal (kills the microbes).

These assays have been used to demonstrate the activity of Mytilus defensins against a spectrum of pathogens, including Gram-positive bacteria like Micrococcus luteus and Gram-negative bacteria. biologists.comnih.gov

Assay Type Description Typical Application in this compound Research
Minimum Inhibitory Concentration (MIC) Determines the lowest peptide concentration that inhibits microbial growth.Quantifying the potency of defensins and their analogs against various bacteria and fungi. peerj.com
Zone of Inhibition Measures the diameter of a clear zone where microbial growth is inhibited on an agar plate.Screening for antimicrobial activity and comparing the efficacy of different defensin fractions. sifisheriessciences.com
Growth Curve Analysis Monitors microbial growth over time in the presence of the peptide.Differentiating between bacteriostatic and bactericidal mechanisms of action. biologists.com

Microscopic and Spectroscopic Techniques for Membrane Interaction Studies

A key aspect of how many antimicrobial peptides, including defensins, work is by interacting with and disrupting the cell membranes of microbes. To visualize and characterize these interactions, researchers utilize various microscopic and spectroscopic techniques.

Confocal Fluorescence Microscopy: This powerful imaging technique can be used to observe the localization of fluorescently labeled defensin analogs in relation to bacterial cells. nih.gov Studies have shown that cyclic peptides derived from MGD-1 bind to Gram-positive bacteria. nih.gov By using fluorescent dyes that indicate membrane permeability, researchers can also observe whether the defensin creates pores in the bacterial membrane, leading to cell death. nih.gov

Infrared Spectroscopy: This spectroscopic method can provide insights into the secondary structure of the defensin (e.g., alpha-helices, beta-sheets) and how its structure might change upon interacting with microbial membranes or in different environments. For instance, studies on the related Myticin C showed that its alpha-helical content increases in an acidic environment, which correlates with an increase in its ability to aggregate artificial membranes and inhibit bacterial growth. mdpi.com

These techniques provide crucial information about the mechanism of action of Mytilus defensins at the molecular and cellular levels, helping to explain how they effectively kill pathogens.

Gene Silencing and Overexpression Approaches in Mytilus Cells or Organisms

To understand the physiological role of defensins within the mussel itself, researchers can manipulate the expression of defensin genes in Mytilus cells or whole organisms. While specific examples for this compound are not extensively detailed in the provided context, the principles of these techniques are well-established in molecular biology.

Gene Silencing (e.g., RNA interference - RNAi): This approach involves introducing small RNA molecules that are complementary to the defensin's messenger RNA (mRNA). This leads to the degradation of the mRNA, effectively "silencing" the gene and preventing the production of the defensin protein. By observing the consequences of this silencing, such as an increased susceptibility to infection, researchers can infer the defensin's function in the mussel's immune response.

Overexpression: Conversely, it is possible to introduce extra copies of the defensin gene into mussel cells to increase its production. This can help to determine if higher levels of the defensin provide enhanced protection against pathogens. For example, fish cells overexpressing Myticin C, a related mussel peptide, showed strong antiviral activity. mdpi.com

Advanced Proteomic, Transcriptomic, and Genomic Profiling for Defensin Identification and Expression Analysis

Modern high-throughput "omics" technologies have revolutionized the discovery and characterization of antimicrobial peptides in mussels.

Genomics and Transcriptomics (RNA-Seq): The sequencing of the Mytilus galloprovincialis genome and the use of RNA sequencing (RNA-Seq) have enabled the identification of a wide array of immune-related genes, including multiple defensin isoforms and other AMP families like myticins, mytilins, and mytimycins. researchgate.netnih.govnih.gov Transcriptomic studies allow researchers to analyze the expression levels of these genes in different tissues and under various conditions. nih.govresearchgate.net For example, analyses have shown that defensin transcripts are highly abundant in hemocytes, the immune cells of the mussel. researchgate.netnih.gov Furthermore, challenging mussels with bacteria leads to an upregulation of defensin gene expression, confirming their role in the immune response. frontiersin.org

Proteomics: Proteomic techniques focus on identifying the actual proteins present in a sample. Mass spectrometry has been instrumental in determining the precise molecular mass of native defensins, such as MGD-1, and in identifying post-translational modifications, like the hydroxylation of a tryptophan residue. nih.gov Proteomic profiling of mussel hemolymph and hemocytes has confirmed the presence of defensins and other AMPs at the protein level. researchgate.net

These omics approaches provide a comprehensive view of the mussel's immune arsenal (B13267), revealing the diversity of defensins and how their expression is regulated to combat infection. researchgate.netmdpi.com

Computational Bioinformatics for Sequence, Structure, and Phylogenetic Analysis

Computational and bioinformatic tools are indispensable for making sense of the vast amount of sequence and structural data generated in this compound research. researchgate.net

Biotechnological Potential and Future Research Trajectories for Mytilus Defensin

Rational Design Principles for Novel Antimicrobial Peptides Inspired by Mytilus Defensin (B1577277)

Key principles for designing novel AMPs based on Mytilus defensin include:

Preservation of the CSαβ Scaffold: This motif provides a stable and functionally important structure. Synthetic strategies can focus on recreating this scaffold to ensure the correct folding and presentation of active domains.

Manipulation of Amphipathicity: The distinct separation of hydrophobic and cationic regions is a hallmark of many AMPs, including this compound. nih.govsahmri.org.au The design of new peptides can involve optimizing this amphipathic character to enhance interaction with and disruption of microbial membranes.

Modification of Surface Charge: The positively charged residues on MGD-1 are located in three distinct clusters, which are critical for its initial interaction with negatively charged bacterial cell surfaces. nih.gov Altering the number and distribution of these cationic residues can modulate the antimicrobial potency and spectrum of activity.

Amino Acid Substitutions: Strategic replacement of specific amino acids can improve the therapeutic index of defensin-inspired peptides. For instance, the substitution with D-amino acids has been shown in other AMPs to enhance antimicrobial activity. sahmri.org.au Furthermore, modifying key residues can increase stability against proteases, a significant hurdle for the therapeutic application of peptides. nih.gov

Truncation and Hybridization: Shorter peptide fragments corresponding to key structural elements, such as the beta-hairpin or alpha-helix of myticofensin, have been synthesized and tested for antimicrobial activity. nih.gov This approach can lead to the development of smaller, more cost-effective peptides that retain biological activity. Hybrid peptides, combining active domains from different Mytilus AMP families (e.g., defensins and mytilins), could also be explored to create molecules with enhanced or novel activities.

The following table summarizes key structural features of this compound MGD-1 that inform rational design principles.

Structural FeatureDescriptionRelevance for Rational Design
CSαβ Motif A common structural fold in many antimicrobial peptides, consisting of an α-helix and two antiparallel β-sheets stabilized by disulfide bonds. nih.govProvides a stable scaffold for presenting active residues. Can be used as a template for designing new peptides with improved stability.
Four Disulfide Bonds MGD-1 possesses four disulfide bonds (Cys4-Cys25, Cys10-Cys33, Cys14-Cys35, and Cys21-Cys38), which highly constrains the structure. nih.govWhile not all bonds may be essential for basic activity, they contribute to the peptide's stability. The design of synthetic peptides can explore the minimum number of disulfide bonds required for activity.
Amphipathic Character The structure displays a distinct separation of positively charged and hydrophobic side chains. nih.govCrucial for membrane interaction and disruption. The balance and distribution of these residues can be modified to enhance potency and selectivity.
Cationic Clusters The positively charged residues of MGD-1 are grouped into three clusters on the molecular surface. nih.govThese clusters are key for the initial electrostatic attraction to negatively charged microbial membranes. Their modification can alter the antimicrobial spectrum.

Applications in Aquaculture for Enhancing Disease Resistance in Bivalves and Other Aquatic Organisms

The innate immune system of mussels, which relies heavily on antimicrobial peptides like defensins, is a key factor in their resilience to pathogens in marine environments. researchgate.net This natural defense mechanism presents significant opportunities for enhancing disease resistance in aquaculture, a sector constantly challenged by bacterial and viral outbreaks. The expression of this compound genes is known to be modulated in response to bacterial challenges, indicating their active role in the mussel's immune defense. nih.govnih.gov

Potential applications of this compound in aquaculture include:

Selective Breeding Programs: Identifying genetic markers associated with higher expression levels or more potent variants of defensins could inform selective breeding programs for bivalves. This would lead to the development of broodstock with enhanced innate immunity and greater resistance to common aquaculture pathogens.

Transgenesis and Gene Editing: While still in early stages for many molluscan species, genetic engineering techniques could be used to introduce or enhance the expression of potent defensin genes in commercially important bivalves and other aquatic organisms.

Peptide-based Therapeutics and Adjuvants: Synthetic or recombinant Mytilus defensins and their derivatives could be used as therapeutic agents to treat or prevent infections in aquaculture settings. Peptides derived from myticin C, another Mytilus AMP, have been suggested as potential adjuvants in aquaculture. nih.gov These peptides could be administered through feed or by immersion, providing a more targeted and potentially more environmentally friendly alternative to traditional antibiotics.

Functional Feeds: Incorporating defensin-encoding DNA or the peptides themselves into aquaculture feeds could stimulate the immune system or directly inhibit pathogens in the gut of the cultured organisms.

The table below outlines potential applications and the underlying rationale.

ApplicationRationalePotential Impact
Selective Breeding Capitalize on natural genetic variation in defensin genes to breed for enhanced disease resistance.Development of more robust and productive aquaculture stocks with reduced reliance on antibiotics.
Transgenesis Introduce or overexpress potent defensin genes in susceptible species.Creation of genetically improved stocks with inherent resistance to specific pathogens.
Peptide Therapeutics Utilize synthetic or recombinant defensins as direct antimicrobial agents. nih.govProvides an alternative to conventional antibiotics, potentially reducing the development of antibiotic resistance.
Functional Feeds Deliver defensins or their genetic material orally to stimulate immunity or inhibit gut pathogens.A non-invasive method to enhance the health and disease resistance of cultured aquatic animals.

Exploration of Non-Antimicrobial Biological Activities (e.g., Immunomodulatory Effects in Mollusks)

Key areas of exploration for non-antimicrobial activities include:

Immunomodulation: Mytilus defensins may act as signaling molecules that modulate the activity of hemocytes, the primary immune cells in mollusks. nih.gov This could involve stimulating phagocytosis, promoting the release of other immune effectors, or influencing cell migration to sites of infection. Studies on other mussel AMPs have alluded to accessory immunomodulatory functions. mdpi.com

Wound Healing: Some studies have suggested a role for mussel AMPs in wound healing processes. mdpi.com Defensins could potentially contribute to tissue repair by recruiting immune cells to the site of injury and preventing secondary infections.

Antiviral Activity: While primarily studied for their antibacterial properties, the potential antiviral activities of Mytilus defensins remain an area for further investigation. mdpi.com

The following table summarizes the potential non-antimicrobial activities of this compound.

Biological ActivityPotential MechanismSignificance
Immunomodulation Acting as signaling molecules to activate and regulate hemocyte functions. mdpi.comnih.govEnhances the overall efficiency and coordination of the innate immune response in mollusks.
Synergy with other AMPs Potentiating the antimicrobial activity of other peptide families like mytilins and myticins. nih.govmdpi.comCreates a more robust and broad-spectrum antimicrobial defense system.
Wound Healing Promoting immune cell recruitment and preventing infection at injury sites. mdpi.comContributes to the overall health and survival of the organism by facilitating tissue repair.
Antiviral Effects Direct or indirect inhibition of viral replication. mdpi.comExpands the known protective roles of these peptides and could have implications for controlling viral diseases in aquaculture.

Emerging Research Questions and Uncharted Areas in this compound Biology

Despite decades of research, many aspects of this compound biology remain to be fully elucidated. The discovery of new defensin families and the increasing understanding of the complexity of the mussel immune system have opened up new avenues for investigation.

Emerging research questions and uncharted areas include:

The Biological Significance of Defensin Diversity: Mussels possess a remarkable diversity of defensin-like peptides, including the recently identified myticofensins and big defensins. nih.govnih.gov The specific roles of these different defensin families and their variants are largely unknown. It is unclear whether this diversity provides broader pathogen specificity, functional redundancy, or distinct roles in different tissues or life stages.

Regulation of Defensin Gene Expression: The expression of this compound genes is complex and can be influenced by various environmental and pathogenic stimuli. nih.govnih.gov The precise molecular mechanisms that regulate the expression of different defensin genes are not well understood. Further research is needed to identify the signaling pathways and transcription factors involved.

In Vivo Functions and Mechanisms of Action: While the antimicrobial activity of Mytilus defensins has been demonstrated in vitro, their precise functions and mechanisms of action within the living organism are less clear. Understanding how these peptides interact with pathogens and host cells in the complex environment of the mussel's circulatory system and tissues is a critical next step.

Evolutionary Dynamics of Defensin Genes: The defensin gene family in Mytilus appears to be subject to diversifying evolution. nih.gov Investigating the evolutionary pressures that have shaped the diversity of these genes can provide insights into the host-pathogen co-evolutionary arms race in the marine environment.

Synergistic and Antagonistic Interactions: The potential for synergistic or antagonistic interactions between Mytilus defensins and other immune components, including other AMP families and immune cells, is a largely unexplored area.

The table below highlights key uncharted areas in this compound research.

Research AreaKey QuestionsImportance
Functional Diversity What are the specific roles of the different defensin families (e.g., MGD, myticofensins, big defensins)? nih.govnih.gov Do they have different antimicrobial spectra or immunomodulatory functions?Understanding the functional significance of this diversity is crucial for harnessing their full biotechnological potential.
Gene Regulation What are the molecular pathways that control the expression of defensin genes in response to different stimuli? nih.govnih.govElucidating these pathways could enable the manipulation of defensin expression for disease control in aquaculture.
In Vivo Activity How do defensins function within the complex environment of the mussel? What are their primary targets and mechanisms of action in a living system?Provides a more realistic understanding of their biological role and informs the development of effective applications.
Evolutionary Biology What are the evolutionary forces driving the diversification of defensin genes in Mytilus? nih.govOffers insights into host-pathogen interactions and the adaptation of the mussel immune system.

Q & A

Q. What experimental designs mitigate challenges in studying Mytilus defensins due to unsequenced genomes?

  • Methodological Answer : Leverage de novo transcriptome assembly (e.g., Trinity or SPAdes) from RNA-Seq data to reconstruct defensin isoforms. Cross-validate with synteny analysis using genomes of related species (e.g., Crassostrea gigas). Prioritize defensin loci for targeted sequencing via BAC libraries .

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